Cas no 94-97-3 (5-chloro-1H-benzotriazole)

5-chloro-1H-benzotriazole structure
5-chloro-1H-benzotriazole structure
Nome del prodotto:5-chloro-1H-benzotriazole
Numero CAS:94-97-3
MF:C6H4ClN3
MW:153.569059371948
MDL:MFCD00005700
CID:34770
PubChem ID:87565316

5-chloro-1H-benzotriazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Chlorobenzotriazole
    • 5-CHLORO-1H-BENZOTRIAZOLE
    • 1H-Benzotriazole,5-chloro
    • 5-Chloro-1,2,3-benzotriazole
    • 5-chloro-1h-benzotriazol
    • 5-CHLOROBENZTRIAZOLE
    • 5-Cl-benzotriazole
    • 6-Chloro-1H-benzotriazole
    • 1H-Benzotriazole,5-chloro- (8CI,9CI)
    • Benzotriazole, 5-chloro- (6CI,7CI)
    • 6-Chlorobenzotriazole
    • NSC16507
    • NSC 58361
    • 1H-Benzotriazole, 5-chloro-
    • 5-Chloro-1H-benzo[d][1,2,3]triazole
    • 5-chloro-2H-benzotriazole
    • 1H-Benzotriazole, 6-chloro-
    • PZBQVZFITSVHAW-UHFFFAOYSA-N
    • 8C7O46G78K
    • AK403403
    • 5-Chloro-1H-1,2,3-benzotriazole
    • 6-chloro-benzotriazole
    • 5-chlorobenzotriazole ;
    • 6-chloro-1-h-benzotriazole
    • DSSTox_CID_27450
    • DSSTox_RID_
    • 1H-Benzotriazole, 5-chloro- (8CI, 9CI)
    • 6-Chloro-1H-benzotriazole (ACI)
    • Benzotriazole, 5-chloro- (6CI, 7CI)
    • 6-Chloro-1H-benzo[d][1,2,3]triazole
    • NSC 16507
    • FS-2550
    • CCG-321479
    • DB-057544
    • NSC-58361
    • Q27893434
    • AKOS005061651
    • PZBQVZFITSVHAW-UHFFFAOYSA-
    • 5-Chlorobenzotriazole, 99%
    • CS-0040225
    • BENZOTRIAZOLE, 5-CHLORO-
    • SCHEMBL203784
    • W-100178
    • InChI=1/C6H4ClN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)
    • 5-Chloro-1H-1,2,3-benzotriazole #
    • MFCD00005700
    • SY002109
    • BR1276
    • 6-chloro-3aH-benzotriazole
    • A11419
    • AKOS005061649
    • BDBM50498200
    • BIDD:GT0841
    • NCGC00256833-01
    • F88519
    • CAS-94-97-3
    • 1185742-20-4
    • CHEMBL3187395
    • 5-Chloro-2H-benzo[d][1,2,3]triazole
    • NSC-16507
    • NSC58361
    • 94-97-3
    • EINECS 202-378-4
    • AI3-52175
    • DTXSID0047450
    • DTXCID8027450
    • Tox21_302472
    • NS00009697
    • UNII-8C7O46G78K
    • 5Cl-BTR
    • 5-chloro-1H-benzotriazole
    • MDL: MFCD00005700
    • Inchi: 1S/C6H4ClN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)
    • Chiave InChI: PZBQVZFITSVHAW-UHFFFAOYSA-N
    • Sorrisi: ClC1C=C2C(NN=N2)=CC=1

Proprietà calcolate

  • Massa esatta: 153.00900
  • Massa monoisotopica: 153.009
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 0
  • Complessità: 130
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 41.6
  • XLogP3: 1.7
  • Carica superficiale: 0
  • Conta Tautomer: 3

Proprietà sperimentali

  • Colore/forma: Polvere o particelle gialle
  • Densità: 1.3647 (rough estimate)
  • Punto di fusione: 157.0 to 161.0 deg-C
  • Punto di ebollizione: 315.5℃ at 760 mmHg
  • Punto di infiammabilità: 173.9℃
  • Indice di rifrazione: 1.7200 (estimate)
  • Coefficiente di ripartizione dell'acqua: Solubile in acqua calda
  • PSA: 41.57000
  • LogP: 1.61130
  • Solubilità: Solubile in acqua calda.

5-chloro-1H-benzotriazole Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 22
  • Istruzioni di sicurezza: S24/25
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Conservare in contenitori ben chiusi. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili.
  • Frasi di rischio:R37

5-chloro-1H-benzotriazole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM161282-500g
5-chloro-1H-benzo[d][1,2,3]triazole
94-97-3 97%
500g
$206 2024-07-19
TRC
C382518-500mg
5-Chlorobenzotriazole
94-97-3
500mg
$ 63.00 2023-09-08
TRC
C382518-1g
5-Chlorobenzotriazole
94-97-3
1g
$ 69.00 2023-09-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153445-100G
5-chloro-1H-benzotriazole
94-97-3 98%
100g
¥259.90 2023-09-03
abcr
AB139450-25 g
5-Chlorobenzotriazole, 98%; .
94-97-3 98%
25 g
€89.40 2023-07-20
eNovation Chemicals LLC
D583921-500g
5-Chlorobenzotriazole
94-97-3 95%
500g
$335 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-RJ434-25g
5-chloro-1H-benzotriazole
94-97-3 99%
25g
153.0CNY 2021-08-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0023-25G
5-chloro-1H-benzotriazole
94-97-3 95%
25g
¥ 270.00 2023-04-12
abcr
AB139450-100 g
5-Chlorobenzotriazole, 98%; .
94-97-3 98%
100 g
€180.10 2023-07-20
Fluorochem
BR1276-100g
5-Chlorobenzotriazole
94-97-3 97%
100g
£89.00 2022-02-28

5-chloro-1H-benzotriazole Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  30 min, rt
1.2 Reagents: Diboronic acid Solvents: Acetonitrile ;  30 min, 50 °C
Riferimento
Mild and general access to diverse 1H-benzotriazoles via diboron-mediated N-OH deoxygenation and palladium-catalyzed C-C and C-N bond formation
Gurram, Venkateshwarlu; Akula, Hari K.; Garlapati, Ramesh; Pottabathini, Narender; Lakshman, Mahesh K., Advanced Synthesis & Catalysis, 2015, 357(2-3), 451-462

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Disodium sulfide Catalysts: 1,1′-Dioctyl-4,4′-bipyridinium dibromide Solvents: Dimethylformamide ,  Water ;  4 d, 80 °C
1.2 Reagents: Trifluoroacetic acid ,  Azidotrimethylsilane Solvents: Dichloromethane
Riferimento
Chemoselective reduction of nitroarenes in the presence of acid-sensitive functional groups: Solid-phase syntheses of amino aryl azides and benzotriazoles
Zimmermann, Viktor; Avemaria, Frank; Brase, Stefan, Journal of Combinatorial Chemistry, 2007, 9(2), 200-203

Synthetic Routes 3

Condizioni di reazione
Riferimento
Synthesis of Mannich bases of 5-chloro-1H-benzotriazole as potential muscle relaxants
Lee, Liang-Chu; Liu, Kang-Chien; Hsie, Tsai-Ting, Taiwan Yaoxue Zazhi, 1978, 30(1), 63-8

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Nitrogen trioxide Solvents: Dimethylformamide ,  Acetonitrile ;  20 min, 5 bar, 20 °C
Riferimento
On Demand Flow Platform for the Generation of Anhydrous Dinitrogen Trioxide and Its Further Use in N-Nitrosative Reactions
Chen, Yuesu ; Renson, Sebastien ; Monbaliu, Jean-Christophe M., Angewandte Chemie, 2022, 61(41),

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: 1H-Imidazolium, 1-methyl-3-[3-(trimethoxysilyl)propyl]-, nitrite (1:1) (immobilized on silica) Solvents: Water ;  0 - 5 °C
1.2 Catalysts: Acetic acid ;  0 °C → 80 °C; 25 min, 70 - 80 °C
Riferimento
Facile Synthesis of Benzotriazole Derivatives Using Nanoparticles of Organosilane-Based Nitrite Ionic Liquid Immobilized on Silica and Two Room-Temperature Nitrite Ionic Liquids
Valizadeh, Hassan; Gholipour, Hamid; Mahmoodian, Manzar, Synthetic Communications, 2013, 43(20), 2801-2808

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Water ;  0 °C; 0 °C → rt; 10 h, rt
Riferimento
Electrochemical Organoselenium-Catalyzed Intermolecular Hydroazolylation of Alkenes with Low Catalyst Loadings
Tan, Zhoumei; Xiang, Fang; Xu, Kun ; Zeng, Chengchu, Organic Letters, 2022, 24(29), 5345-5350

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  12 min, 5 - 10 °C
Riferimento
Improved synthesis of benzotriazoles and 1-acylbenzotriazoles by ultrasound irradiation
Pereira, Claudio M. P.; Stefani, Helio A.; Guzen, Karla P.; Orfao, Aline T. G., Letters in Organic Chemistry, 2007, 4(1), 43-46

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ;  5 °C; 12 - 15 min, 5 - 10 °C
Riferimento
Synthesis of Amino, Azido, Nitro, and Nitrogen-Rich Azole Substituted Derivatives of 1H-Benzotriazole for High-Energy Materials Applications
Srinivas, Dharavath; Ghule, Vikas D.; Tewari, Surya P.; Muralidharan, Krishnamurthi, Chemistry - A European Journal, 2012, 18(47), 15031-15037

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Water ;  4 °C → 50 °C; 50 °C → rt; 12 h, rt; 1 h, rt → 0 °C
Riferimento
Visible-light-mediated C2-amination of thiophenes by using DDQ as an organophotocatalyst
Song, Chunlan; Yi, Hong; Dou, Bowen; Li, Yiying; Singh, Atul K.; et al, Chemical Communications (Cambridge, 2017, 53(26), 3689-3692

Synthetic Routes 10

Condizioni di reazione
Riferimento
Photoreactions of 1-alkylbenzotriazoles
Maerky, Michael; Schmid, Hans; Hansen, Hans Juergen, Helvetica Chimica Acta, 1979, 62(7), 2129-53

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Water ;  4 °C → 50 °C; 12 h, rt; 1 h, rt → 0 °C; 50 °C → rt
Riferimento
DDQ-Catalyzed Direct C(sp3)-H Amination of Alkylheteroarenes: Synthesis of Biheteroarenes under Aerobic and Metal-Free Conditions
Song, Chunlan; Dong, Xin; Yi, Hong; Chiang, Chien-Wei; Lei, Aiwen, ACS Catalysis, 2018, 8(3), 2195-2199

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Aluminum ,  Iodine Solvents: Acetonitrile ;  18 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Denitrogenative cleavage of benzotriazoles and benzotriazinones, and selective N-desulfonylation of benzotriazoles by aluminum halides
Dong, Bingqian; Liu, Yunfeng; Yang, Pengtao; Sang, Dayong; Tian, Juan; et al, Tetrahedron Letters, 2022, 103,

Synthetic Routes 13

Condizioni di reazione
Riferimento
Benzotriazoles, benzotriazines and quinoxalines with sulfone functional group (I): (benzotriazol-1-yl)alkyl arenesulfones
Hong, Young-Seuk; Kim, Hyun-Muk; Kim, Ho-Sik; Park, Yong-Tae, Bulletin of the Korean Chemical Society, 1999, 20(12), 1524-1528

Synthetic Routes 14

Condizioni di reazione
Riferimento
Conjugate addition reactions of 4-chlorobenzotriazole, 4,6-dichlorobenzotriazole, and 4,5,6,7-tetramethylbenzotriazole
Morgan, Phillip H.; Hussung, Karl F., Transactions of the Kentucky Academy of Science, 1978, 39(1-2), 23-30

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Pinacol Catalysts: Molybdenum, dichlorobis(N,N-dimethylacetamide)dioxo- Solvents: Dimethylacetamide ;  15 min, 120 °C
Riferimento
Molybdenum-Catalyzed Deoxygenation of Heteroaromatic N-Oxides and Hydroxides using Pinacol as Reducing Agent
Rubio-Presa, Ruben; Fernandez-Rodriguez, Manuel A.; Pedrosa, Maria R.; Arnaiz, Francisco J.; Sanz, Roberto, Advanced Synthesis & Catalysis, 2017, 359(10), 1752-1757

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid ,  Nitrite Solvents: Methanol ;  1 h, 0 °C; 0 °C → rt; 1 h, rt
Riferimento
Synthesis of Structurally Diverse Benzotriazoles via Rapid Diazotization and Intramolecular Cyclization of 1,2-Aryldiamines
Faggyas, Reka J.; Sloan, Nikki L.; Buijs, Ned; Sutherland, Andrew, European Journal of Organic Chemistry, 2019, 2019(31-32), 5344-5353

Synthetic Routes 17

Condizioni di reazione
Riferimento
Nicotinic acid derivatives. VIII. Some reactions of 3-cyano-6-phenylpyridin-2-one
Nantka-Namirski, Pawel; Kaczmarek, Lukasz, Acta Poloniae Pharmaceutica, 1978, 35(4), 393-402

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Water ;  1 h, 70 - 80 °C
1.2 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Water ;  pH 4.4 - 4.6
Riferimento
Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids
Wang, Yuanhao; Wu, Yunfei; Li, Yuanhe; Tang, Yefeng, Chemical Science, 2017, 8(5), 3852-3857

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
Synthesis of N-(2-aminoaryl)benzamide oximes and their heteroaromatization reactions
Risitano, Francesco; Grassi, Giovanni; Foti, Francesco; Caruso, Francesco, Journal of Chemical Research, 1983, (2),

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Chloroform ;  15 min, 40 °C
1.2 Solvents: Water ;  15 min, 0 °C
1.3 Reagents: Hydrochloric acid ;  0 °C; 20 min, 0 °C
1.4 Reagents: Sodium nitrite Solvents: Water ;  0 °C; 30 min, 0 °C
1.5 Catalysts: Sodium acetate ;  5 - 10 min, 0 °C; 1 h, 0 °C
Riferimento
One-pot facile synthesis of exclusive N1-alkyl benzotriazoles through intramolecular cyclization
Somesh, S.; Prasad, V.; Madhuri, K.; Raju, R. K., Organic Chemistry: An Indian Journal, 2016, 12(5), 1-8

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrogen ion Solvents: Water
Riferimento
Blue-light-promoted radical C-H azolation of cyclic nitrones enabled by Selectfluor
Akulov, Alexey A.; Varaksin, Mikhail V.; Tsmokalyuk, Anton N.; Charushin, Valery N.; Chupakhin, Oleg N., Green Chemistry, 2021, 23(5), 2049-2057

Synthetic Routes 22

Condizioni di reazione
Riferimento
Product class 13: 1,2,3-triazoles
Tome, A. C., Science of Synthesis, 2004, 13, 415-601

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: Sodium nitrite Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Water ;  5 min, rt; 1 h, rt → 110 °C
Riferimento
Microwave-assisted solid phase diazotation: a method for the environmentally benign synthesis of benzotriazoles
Kokel, Anne; Torok, Bela, Green Chemistry, 2017, 19(11), 2515-2519

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  15 min, rt
Riferimento
tert-Butyl nitrite mediated nitrogen transfer reactions: synthesis of benzotriazoles and azides at room temperature
Azeez, Sadaf; Chaudhary, Priyanka; Sureshbabu, Popuri; Sabiah, Shahulhameed; Kandasamy, Jeyakumar, Organic & Biomolecular Chemistry, 2018, 16(37), 6902-6907

Synthetic Routes 25

Condizioni di reazione
Riferimento
The photolysis of the 1-cycloalkoxy-5-chloro-1,2,3-benzotriazole system
Feld, W. A.; Serve, M. P., Journal of Heterocyclic Chemistry, 1980, 17(4), 825-7

Synthetic Routes 26

Condizioni di reazione
1.1 Reagents: Cesium fluoride ,  18-Crown-6 ,  Sodium azide Solvents: Acetonitrile ;  12 h, 70 °C
Riferimento
Selective Synthesis of N-H and N-Aryl Benzotriazoles by the [3 + 2] Annulation of Sodium Azide with Arynes
Guin, Avishek; Gaykar, Rahul N.; Bhattacharjee, Subrata; Biju, Akkattu T., Journal of Organic Chemistry, 2019, 84(19), 12692-12699

Synthetic Routes 27

Condizioni di reazione
Riferimento
Synthesis of 5-chlorobenzotriazole
Yu, Majin; Chen, Zhongjun, Huagong Shikan, 1998, 12(9), 15-16

Synthetic Routes 28

Condizioni di reazione
1.1 Reagents: Sodium nitrite Solvents: Acetic acid
Riferimento
Heat-resistant energetic materials deriving from benzopyridotetraazapentalene: Halogen bonding effects on outcome of crystal structure, thermal stability and sensitivity
Zhang, Zhenqi; Geng, Wenjing; Yang, Wei; Ma, Qing; Li, Wei; et al, Propellants, 2021, 46(4), 593-599

Synthetic Routes 29

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -85 °C; < -75 °C; 2 h, -85 °C → -75 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Making endo-cyclizations favorable again: a conceptually new synthetic approach to benzotriazoles via azide group directed lithiation/cyclization of 2-azidoaryl bromides
Ageshina, Alexandra A.; Chesnokov, Gleb A.; Topchiy, Maxim A.; Alabugin, Igor V.; Nechaev, Mikhail S.; et al, Organic & Biomolecular Chemistry, 2019, 17(18), 4523-4534

Synthetic Routes 30

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Acetonitrile ;  0.5 h, rt
1.2 Reagents: Diboronic acid ;  0.5 h, 50 °C
Riferimento
Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine
Korvinson, Kirill A.; Akula, Hari K.; Malinchak, Casina T.; Sebastian, Dellamol; Wei, Wei; et al, Advanced Synthesis & Catalysis, 2020, 362(1), 166-176

Synthetic Routes 31

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Sodium nitrite Solvents: Water ;  4 °C; 4 °C → 50 °C; 30 min, 50 °C; 50 °C → rt; 12 h, rt
Riferimento
Metal-free aerobic oxidative direct C-H amination of electron-deficient alkenes via photoredox catalysis
Xin, Jing-Rui; He, Yan-Hong; Guan, Zhi, Organic Chemistry Frontiers, 2018, 5(10), 1684-1688

Synthetic Routes 32

Condizioni di reazione
Riferimento
The 5-chloro-1-alkoxy-1,2,3-benzotriazole system
McGee, A. W.; Serve, M. P.; Seybold, P. G., Journal of Heterocyclic Chemistry, 1978, 15(6), 1043-5

5-chloro-1H-benzotriazole Raw materials

5-chloro-1H-benzotriazole Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94-97-3)5-chloro-1H-benzotriazole
A845143
Purezza:99%
Quantità:500g
Prezzo ($):155.0